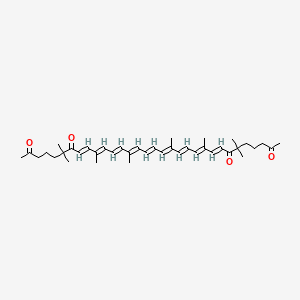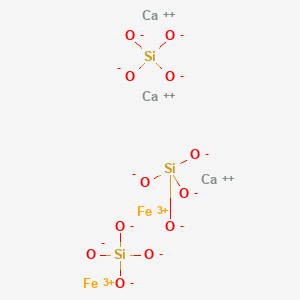
Andradite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Andradite is a calcium iron silicate mineral belonging to the garnet group, with the chemical formula Ca3Fe2(SiO4)3 . Named after the Brazilian mineralogist José Bonifácio de Andrade e Silva, this compound is known for its typically deep green to black coloration, although it can also be brown, yellow, or even red in certain varieties . It is often found in metamorphic rocks and skarn deposits and is valued for its aesthetic appeal and industrial uses, particularly in the abrasive industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Andradite can be synthesized in the laboratory by combining calcium carbonate (CaCO3), iron oxide (Fe2O3), and silicon dioxide (SiO2) under high-temperature conditions. The reaction typically occurs at temperatures around 1000°C to 1200°C in a controlled atmosphere to ensure the correct stoichiometry and phase purity .
Industrial Production Methods: Industrial production of this compound involves similar high-temperature processes, often using natural raw materials such as limestone (CaCO3), hematite (Fe2O3), and quartz (SiO2). These materials are mixed and heated in a kiln to produce this compound, which can then be processed further for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: Andradite undergoes several types of chemical reactions, including:
Oxidation: The iron in this compound can be oxidized, altering its color and properties.
Reduction: Under reducing conditions, the iron in this compound can be reduced, affecting its stability and structure.
Substitution: this compound can undergo ion substitution, where other elements replace calcium or iron in its structure.
Common Reagents and Conditions:
Oxidation: Oxygen or air at high temperatures.
Reduction: Hydrogen or carbon monoxide at high temperatures.
Substitution: Various metal oxides or salts under controlled conditions.
Major Products Formed:
Oxidation: Formation of iron oxides and changes in color.
Reduction: Formation of lower oxidation state iron compounds.
Substitution: Formation of mixed garnet phases with altered properties.
Wissenschaftliche Forschungsanwendungen
Andradite has several scientific research applications, including:
Geochronology: Used in U–Pb dating to determine the age of magmatic and hydrothermal processes.
Thermodynamic Studies: Investigated for its heat capacity and entropy behavior to understand its thermodynamic properties.
Material Science:
Industrial Uses: Employed as an abrasive material due to its hardness and durability.
Wirkmechanismus
The mechanism of action of andradite involves its crystal structure, which consists of alternating silicon-oxygen tetrahedra and iron-oxygen octahedra. Calcium ions occupy specific sites within the crystal lattice, contributing to its stability and properties. The iron ions in this compound can exist in different oxidation states, affecting its magnetic and optical properties .
Vergleich Mit ähnlichen Verbindungen
Andradite is part of the garnet group, which includes several similar compounds:
Grossular (Ca3Al2(SiO4)3): Similar in structure but contains aluminum instead of iron.
Uvarovite (Ca3Cr2(SiO4)3): Contains chromium instead of iron, giving it a distinct green color.
Almandine (Fe3Al2(SiO4)3): Contains iron and aluminum, with a deep red color.
Uniqueness of this compound: this compound is unique due to its high refractive index, magnetic properties, and the presence of iron, which gives it a range of colors from green to black .
Eigenschaften
Molekularformel |
Ca3Fe2O12Si3 |
|---|---|
Molekulargewicht |
508.17 g/mol |
IUPAC-Name |
tricalcium;iron(3+);trisilicate |
InChI |
InChI=1S/3Ca.2Fe.3O4Si/c;;;;;3*1-5(2,3)4/q3*+2;2*+3;3*-4 |
InChI-Schlüssel |
ZHMRUDDUAQEJEP-UHFFFAOYSA-N |
Kanonische SMILES |
[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[Ca+2].[Ca+2].[Ca+2].[Fe+3].[Fe+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



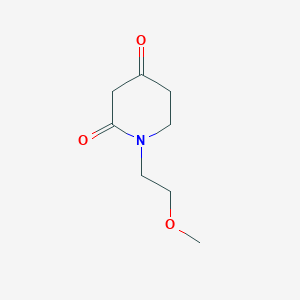
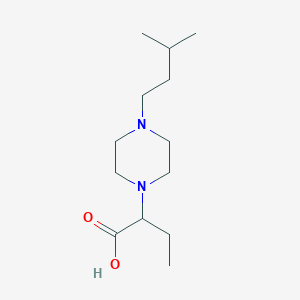
![N-[3-[[5-chloro-2-[4-(morpholin-4-ylmethyl)anilino]pyrimidin-4-yl]amino]phenyl]prop-2-enamide](/img/structure/B13435455.png)

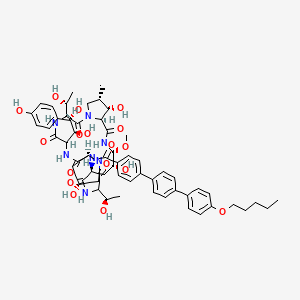


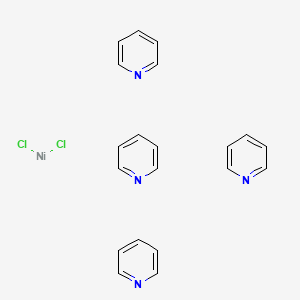
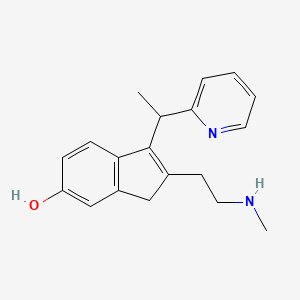
![7-[[(16E)-14,19-dioxa-5,7,27-triazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(24),2(27),3,5,8(26),9,11,16,21(25),22-decaen-11-yl]oxy]-N-hydroxyheptanamide](/img/structure/B13435517.png)
![1-[(4-Benzoylphenyl)methyl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B13435524.png)
![(2S)-2-amino-3-[4-[4-[5-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2-hydroxy-3-iodophenoxy]-3-iodophenoxy]-3,5-diiodophenyl]propanoic acid](/img/structure/B13435525.png)
